Product packaging for Sodium;acetate(Cat. No.:)

Sodium;acetate

Cat. No.: B1644765
M. Wt: 84.026 g/mol
InChI Key: VMHLLURERBWHNL-DEQYMQKBSA-M
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Description

Sodium acetate (C₂H₃NaO₂) is the sodium salt of acetic acid, existing in anhydrous and trihydrate (C₂H₃NaO₂·3H₂O) forms. It is a white, crystalline powder with hygroscopic properties and a molar mass of 82.03 g/mol (anhydrous) or 136.08 g/mol (trihydrate). The compound is highly soluble in water (119 g/100 mL at 0°C) and exhibits a melting point of 324°C (anhydrous) or 58°C (trihydrate) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NaO2 B1644765 Sodium;acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3NaO2

Molecular Weight

84.026 g/mol

IUPAC Name

sodium;acetate

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2;

InChI Key

VMHLLURERBWHNL-DEQYMQKBSA-M

SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[14CH3]C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sodium Hydroxide-Acetic Acid Neutralization

The dominant industrial method involves stoichiometric neutralization of acetic acid (CH₃COOH) with sodium hydroxide (NaOH) in aqueous medium, governed by the reaction:
$$ \text{CH₃COOH} + \text{NaOH} \rightarrow \text{CH₃COONa} + \text{H₂O} $$

Patent CN103833543A details a refined protocol where 50% acetic acid solution heated to 50–60°C reacts with solid NaOH under continuous stirring. Post-reaction filtration at 80°C followed by controlled cooling crystallization yields trihydrate crystals (CH₃COONa·3H₂O). pH adjustment to 7.5–8.2 using NaOH residuals ensures product stability, with embodiment data showing:

Parameter Embodiment 1 Embodiment 2 Embodiment 5
Reaction Temp (°C) 50 60 60
Final pH 7.7 7.8 7.5
Yield (%) 55 62.5 62
Purity (%) 100.71 99.83 99.24

Niacet Process for Anhydrous Sodium Acetate

High-purity anhydrous sodium acetate production utilizes metallic sodium ribbons reacted with glacial acetic acid under nitrogen atmosphere:
$$ 2\text{CH₃COOH} + 2\text{Na} \rightarrow 2\text{CH₃COONa} + \text{H₂} $$
This exothermic process avoids aqueous solvents, yielding 99.9% anhydrous product through subsequent vacuum drying. The method’s hydrogen byproduct requires explosion-proof equipment, limiting its adoption to specialized facilities.

Laboratory-Scale Preparation Techniques

Sodium Bicarbonate/Vinegar Reaction

A common academic demonstration involves neutralizing acetic acid (5–18% vinegar) with sodium bicarbonate (NaHCO₃):
$$ \text{CH₃COOH} + \text{NaHCO₃} \rightarrow \text{CH₃COONa} + \text{CO₂} + \text{H₂O} $$
Household implementations (Instructables protocol) achieve 60–70% yields through incremental NaHCO₃ addition to vinegar until CO₂ evolution ceases. However, residual sodium ions and organic impurities necessitate recrystallization from ethanol for analytical-grade material.

Sodium Carbonate Decahydrate Method

Scaling reactions using sodium carbonate decahydrate (Na₂CO₃·10H₂O) provides better stoichiometric control:
$$ 2\text{CH₃COOH} + \text{Na₂CO₃} \rightarrow 2\text{CH₃COONa} + \text{CO₂} + \text{H₂O} $$
Amasci.net’s protocol dissolves 214.4g Na₂CO₃·10H₂O in 1L 9% acetic acid, yielding 1.5M sodium acetate after removing CO₂ via boiling. This method’s 85–90% efficiency makes it preferable for buffer preparation.

Pharmaceutical-Grade Synthesis and Crystallization Optimization

Patent-Protected Crystallization Techniques

The CN103833543A patent emphasizes crystallization control through:

  • Temperature Gradients : Maintaining 80°C during filtration prevents premature nucleation
  • Activated Carbon Treatment : Decolorization removes organic byproducts before cooling
  • Staged Cooling : Gradual temperature reduction from 50°C to 20°C over 6 hours yields uniform crystals

Comparative data demonstrates that pH adjustment to 7.8 maximizes yield (62.5%) without compromising purity (99.83%), outperforming lower pH conditions.

Buffer Solution Preparation Protocols

AAT Bioquest’s 3M sodium acetate buffer (pH 5.2) preparation involves:

  • Dissolving 246.1g anhydrous CH₃COONa in 800mL H₂O
  • pH adjustment with glacial acetic acid
  • Final volume adjustment to 1L followed by filter sterilization

This method’s critical parameters include:

Component Amount Concentration
Sodium Acetate 246.1 g 3 M
Glacial Acetic Acid q.s. pH 5.2

Alternative Synthesis Pathways

Methathesis Reaction with Calcium Acetate

Early industrial methods employed calcium acetate (Ca(CH₃COO)₂) and sodium carbonate (Na₂CO₃) metathesis:
$$ \text{Ca(CH₃COO)₂} + \text{Na₂CO₃} \rightarrow 2\text{CH₃COONa} + \text{CaCO₃} $$
While producing high-purity sodium acetate, this method’s reliance on expensive calcium acetate and cumbersome calcium carbonate removal has rendered it obsolete.

Sodium Methoxide-Acetic Anhydride Reaction

ChemicalBook documents an anhydrous synthesis using sodium methoxide (CH₃ONa) and acetic anhydride ((CH₃CO)₂O):
$$ \text{(CH₃CO)₂O} + \text{CH₃ONa} \rightarrow \text{CH₃COONa} + \text{CH₃COOCH₃} $$
Conducted in methanol at 20°C, this method achieves 91.85% yield but requires rigorous anhydrous conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on scalability, purity, and operational complexity:

Method Scale Purity (%) Yield (%) Complexity
NaOH Neutralization Industrial 99.2–100.7 55–62.5 Moderate
NaHCO₃ Neutralization Household 95–98 60–70 Low
Niacet Process Industrial 99.9 85–90 High
Methathesis Obsolete 98.5 75–80 High
Sodium Methoxide Route Laboratory 99.5 91.85 Very High

Chemical Reactions Analysis

Types of Reactions

Sodium;acetate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to carbon dioxide and water.

    Reduction: It can be reduced to ethanol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.

Major Products

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Ethanol (CH3CH2OH).

    Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).

Scientific Research Applications

Sodium;acetate is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.

    Medicine: Used in diagnostic imaging and to study metabolic disorders.

    Industry: Applied in the production of radiolabeled compounds for research and development.

Mechanism of Action

The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.

Comparison with Similar Compounds

Table 1: Thermal Properties of Sodium Acetate Trihydrate (SAT) vs. Common PCMs

Material Melting Point (°C) Latent Heat (kJ/kg) Cycling Stability
SAT 58 250–270 High (with additives)
Paraffin Wax 45–65 150–200 Moderate
Calcium Chloride Hexahydrate 29 190 Low (phase separation)

Table 2: Degradation Efficiency of Sodium Acetate Under Catalytic Ozonation

pH Degradation Rate (%) Catalyst Stability
5.0 32.3 Poor (leaching)
7.0 85.6 Optimal
11.0 68.9 Reduced (OH⁻ repulsion)

Q & A

Q. How can sodium acetate be optimally prepared and purified for use as a buffer in enzymatic assays?

Sodium acetate buffers (pH 4.0–5.5) are widely used in biochemical studies. To prepare a 0.1 M solution, dissolve 8.2 g anhydrous sodium acetate in 800 mL deionized water, adjust pH with glacial acetic acid, and bring to 1 L. For purification, recrystallize from hot water to remove impurities like chloride ions. Confirm purity via ion chromatography or conductivity measurements .

Q. What methodological considerations are critical when using sodium acetate in electroplating or electrochemical studies?

Sodium acetate acts as a stabilizing electrolyte in electroplating baths. Key considerations include:

  • Concentration optimization : Excess acetate ions can inhibit metal deposition due to complexation.
  • pH control : Maintain pH 4.5–5.5 to prevent hydrolysis of metal salts.
  • Temperature effects : Elevated temperatures (e.g., 50–60°C) improve ion mobility but may degrade acetate. Monitor via cyclic voltammetry and impedance spectroscopy .

Q. How does sodium acetate function in PCR buffer systems, and what are common sources of variability?

Sodium acetate neutralizes DNA’s negative charge, facilitating primer binding. Variability arises from:

  • Buffer aging : Acetate hydrolysis at room temperature alters pH.
  • Contaminants : Trace RNases/DNases in low-grade acetate. Use molecular biology-grade sodium acetate (e.g., DNase/RNase-free) and validate via agarose gel electrophoresis .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for characterizing sodium acetate’s coordination behavior in metal-organic frameworks (MOFs)?

  • FTIR : Identify acetate’s symmetric (ν~sym~ 1410 cm⁻¹) and asymmetric (ν~asym~ 1550 cm⁻¹) stretching modes.
  • XRD : Resolve MOF lattice parameters influenced by acetate bridging.
  • NMR : Use ²³Na NMR to probe sodium’s local environment in hydrated vs. anhydrous forms .

Q. How can contradictory thermal stability data for sodium acetate trihydrate vs. anhydrous forms be resolved?

Discrepancies arise from hydration state and heating rates. Methodological recommendations:

  • TGA/DSC : Use slow heating rates (2–5°C/min) to distinguish dehydration (trihydrate → anhydrous at 58°C) from decomposition (>324°C).
  • Controlled atmosphere : Conduct under nitrogen to avoid oxidative degradation .

Q. What experimental strategies mitigate sodium acetate’s hygroscopicity in solid-state synthesis?

  • Drying protocols : Heat anhydrous sodium acetate at 120°C for 24 hours in a vacuum oven.
  • Inert handling : Store in a desiccator with P~2~O~5~ and use gloveboxes for moisture-sensitive reactions.
  • Characterization : Validate via Karl Fischer titration (<0.1% water content) .

Q. How does sodium acetate influence microbial consortia in anaerobic digestion studies?

Sodium acetate serves as a direct substrate for acetoclastic methanogens. Key experimental design factors:

  • Dosage : Excess acetate (>20 mM) inhibits methanogenesis via pH drop; maintain neutral pH with bicarbonate.
  • Isotopic tracing : Use ¹³C-labeled acetate to track carbon flux via GC-MS .

Methodological & Safety Considerations

Q. What safety protocols are essential when handling sodium acetate derivatives (e.g., sodium chloroacetate)?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Sodium chloroacetate (LD~50~ 320 mg/kg) requires fume hood use.
  • First aid : For skin contact, wash with soap/water for 15 minutes; for ingestion, administer activated charcoal .

Q. How should researchers design experiments to address conflicting reports on sodium acetate’s role in protein crystallization?

  • Screen buffers : Test acetate concentrations (0.05–1.0 M) across pH 3.8–5.6.
  • Additive screening : Combine with PEG or ammonium sulfate to modulate solubility.
  • High-throughput robotics : Use automated crystallization platforms to assess reproducibility .

Q. What computational methods predict sodium acetate’s behavior in aqueous solutions?

  • MD simulations : Model ion pairing using force fields like CHARMM or AMBER.
  • DFT calculations : Analyze acetate’s binding energy with metal ions (e.g., Na⁺ vs. K⁺) .

Data Analysis & Reporting

Q. How should raw data from sodium acetate-based electrochemical experiments be processed?

  • Baseline correction : Subtract background currents using software like NOVA.
  • Normalization : Express current density relative to electrode surface area.
  • Error analysis : Report standard deviations from triplicate trials .

Q. What statistical approaches validate sodium acetate’s efficacy in nanoparticle synthesis?

  • DOE (Design of Experiments) : Use factorial designs to optimize acetate concentration, temperature, and reaction time.
  • PCA (Principal Component Analysis) : Correlate acetate levels with nanoparticle size/distribution .

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